SB 201076 is classified as a small molecule inhibitor within the category of metabolic inhibitors. Its primary source of development is linked to pharmaceutical research focused on metabolic diseases, particularly those related to lipid metabolism. The compound has been studied extensively in preclinical models to evaluate its pharmacological effects on lipid profiles and metabolic regulation.
The synthesis of SB 201076 typically involves the preparation of the gamma-lactone prodrug, SB 204990, which is then metabolized to yield SB 201076. The synthetic pathway includes several steps:
The detailed synthetic route can vary based on specific laboratory protocols but generally adheres to established organic synthesis methodologies.
SB 201076 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with ATP citrate lyase. The molecular formula is C₁₃H₁₅O₄S, with a molecular weight of approximately 273.33 g/mol.
The three-dimensional conformation of SB 201076 allows it to fit into the active site of ATP citrate lyase, effectively blocking substrate access.
SB 201076 primarily functions through competitive inhibition of ATP citrate lyase. The mechanism involves:
Research indicates that the inhibition constant (Ki) for SB 201076 is approximately 1 µM, demonstrating its potency as an inhibitor in biochemical assays .
The mechanism of action for SB 201076 involves several key processes:
This inhibition aligns with metabolic pathways where excess acetyl-CoA contributes to lipogenesis, thus positioning SB 201076 as a potential therapeutic agent for metabolic disorders.
Relevant data from studies indicate that the compound exhibits favorable pharmacokinetic properties when administered orally, leading to significant absorption and distribution within biological systems .
SB 201076 has significant potential applications in various scientific fields:
The formal chemical name assigned according to International Union of Pure and Applied Chemistry (IUPAC) rules is (S)-(3R,5S)-3-Carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid [1]. This name precisely defines the carbon chain length (undecanoic acid, 11 carbons), the positions of the carboxy groups (C-1 and C-3), the hydroxyl groups (C-3 and C-5), the dichlorophenyl substituent attached to C-11, and the relative stereochemistry at the chiral centers (C-3 and C-5). The asterisks () associated with the R/S descriptors at C-3 and C-5 indicate that the *relative stereochemistry was defined, but the absolute configuration may not have been fully specified in early reports. Common synonyms used predominantly in the pharmacological literature include SB-201076, SB 201076, and SB201076 [1] [6].
SB-201076 possesses a C18 backbone characterized by several critical structural elements that define its activity and properties [1] [7]:
Table 2: Structural Classification and Comparison of ACLY Inhibitors
Inhibitor Class | Prototype Compound | Key Structural Features | Potency (Ki or IC₅₀) | Cell Permeability | Primary Application Focus |
---|---|---|---|---|---|
Citrate Analogues | (-)-Hydroxycitrate (HCA) | Tris-carboxylic acid, resembles citrate | ~3-8 µM (Ki) | Low | Early research, dietary supplements |
Dicarboxylic Acids | SB-201076 | C18 chain, dicarboxylic acid, diol, 2,4-dichlorophenyl | ~1 µM (Ki) | Very Low | Target validation, Prodrug precursor |
Lactone Prodrugs | SB-204990 | γ-Lactone ring formed from C-1 carboxyl & C-3 hydroxyl | Converted to SB-201076 | High | Preclinical in vitro & in vivo |
Benzenesulfonamides | BMS-303141 | Sulfonamide core, hydrophobic substituents | ~0.2 µM (IC₅₀) | Moderate | Preclinical research |
Alkyl-Sulfinyl Carboxylates | Bempedoic Acid (ETC-1002) | Long-chain alkyl sulfoxide, diacid (activated in liver) | ~0.5-2.1 µM (ACLY IC₅₀ after activation) | Low (Prodrug) | Clinically approved (hypercholesterolemia) |
SB-201076 represents a significant departure from earlier citrate mimetics like hydroxycitrate. While retaining the crucial dicarboxylic acid motif necessary for interacting with the citrate binding pocket of ACLY, its structure incorporates a strategically placed large hydrophobic domain (the 2,4-dichlorophenyl group connected via an alkyl chain) [7] [9]. This design was explicitly based on the hypothesis that ACLY possesses a hydrophobic binding region adjacent to its catalytic site, analogous to the hydrophobic anchor present in inhibitors of HMG-CoA reductase (e.g., statins) [7] [9]. Computational modeling and crystallography studies suggest the dichlorophenyl group occupies this hydrophobic pocket, significantly enhancing binding affinity compared to simple citrate analogues. The hydroxyl groups at C-3 and C-5 likely participate in hydrogen bonding networks within the active site, further stabilizing the inhibitor-enzyme complex [9] [11].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7